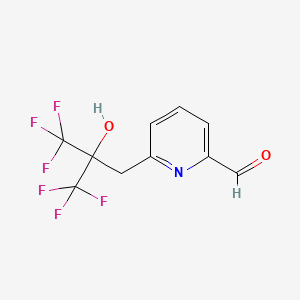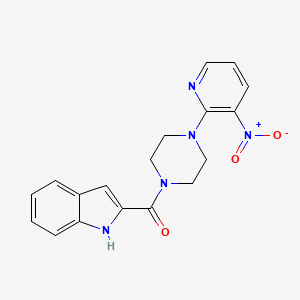
Piperazine, 1-(1H-indol-2-ylcarbonyl)-4-(3-nitro-2-pyridinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazine, 1-(1H-indol-2-ylcarbonyl)-4-(3-nitro-2-pyridinyl)- is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(1H-indol-2-ylcarbonyl)-4-(3-nitro-2-pyridinyl)- typically involves the reaction of piperazine with 1H-indole-2-carboxylic acid and 3-nitro-2-pyridinecarboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Piperazine, 1-(1H-indol-2-ylcarbonyl)-4-(3-nitro-2-pyridinyl)- can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like m-chloroperbenzoic acid.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: m-Chloroperbenzoic acid.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products Formed
Reduction: Amino derivatives.
Oxidation: N-oxides.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Piperazine, 1-(1H-indol-2-ylcarbonyl)-4-(3-nitro-2-pyridinyl)- has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Piperazine, 1-(1H-indol-2-ylcarbonyl)-4-(3-nitro-2-pyridinyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- Piperazine, 1-(1H-indol-2-ylcarbonyl)-4-(2-pyridinyl)-
- Piperazine, 1-(1H-indol-2-ylcarbonyl)-4-(4-nitro-2-pyridinyl)-
- Piperazine, 1-(1H-indol-2-ylcarbonyl)-4-(3-nitro-4-pyridinyl)-
Uniqueness
Piperazine, 1-(1H-indol-2-ylcarbonyl)-4-(3-nitro-2-pyridinyl)- is unique due to the specific positioning of the nitro group on the pyridine ring, which can influence its chemical reactivity and biological activity. This unique structure may result in distinct interactions with molecular targets compared to similar compounds.
Properties
CAS No. |
136816-99-4 |
|---|---|
Molecular Formula |
C18H17N5O3 |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
1H-indol-2-yl-[4-(3-nitropyridin-2-yl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C18H17N5O3/c24-18(15-12-13-4-1-2-5-14(13)20-15)22-10-8-21(9-11-22)17-16(23(25)26)6-3-7-19-17/h1-7,12,20H,8-11H2 |
InChI Key |
YXYKBRQEMISPHS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=C(C=CC=N2)[N+](=O)[O-])C(=O)C3=CC4=CC=CC=C4N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


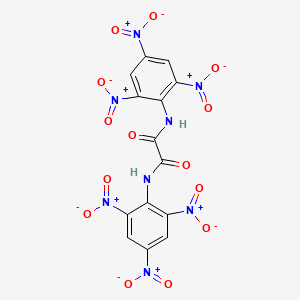
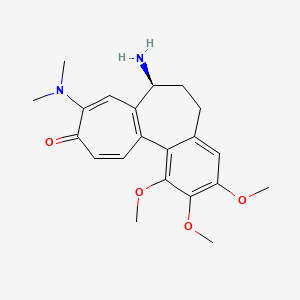
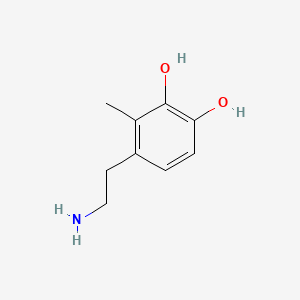
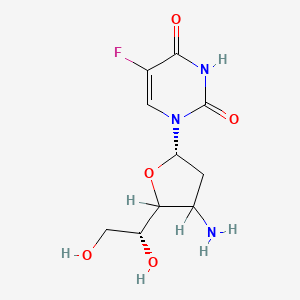
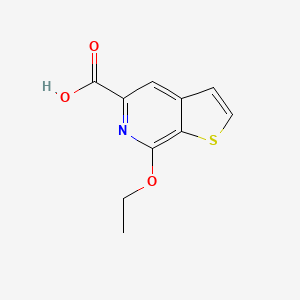
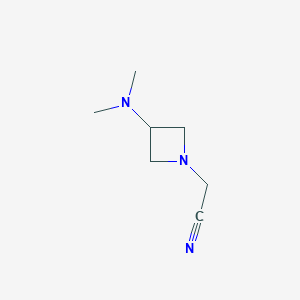
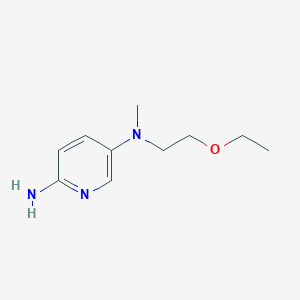

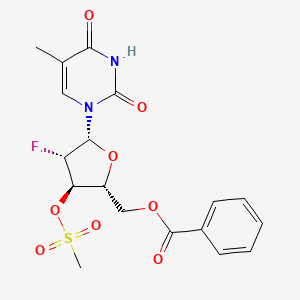
![7-Methyl-2,3-diphenylpyrazino[2,3-b]quinoxaline](/img/structure/B12812751.png)
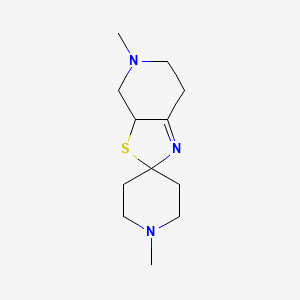
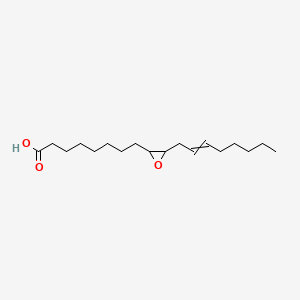
![4'-(Aminomethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B12812762.png)
